molecular formula C24H18N2O2S B14358106 N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide CAS No. 91757-14-1

N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide

Cat. No.: B14358106
CAS No.: 91757-14-1
M. Wt: 398.5 g/mol
InChI Key: IWNUPYFNEURKIX-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of phenothiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide typically involves multi-step reactions. . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenothiazine compounds .

Scientific Research Applications

N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is known to interact with the androgen receptor and other cellular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

91757-14-1

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(5-hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide

InChI

InChI=1S/C24H18N2O2S/c1-15(27)26(16-9-3-2-4-10-16)22-23(28)18-12-6-5-11-17(18)21-24(22)29-20-14-8-7-13-19(20)25-21/h2-14,25,28H,1H3

InChI Key

IWNUPYFNEURKIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C4=C2SC5=CC=CC=C5N4)O

Origin of Product

United States

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